ALDH3A1 Inhibition: 2-(3,4-Difluorophenyl)acetaldehyde Exhibits Definitive but Modest Potency
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 2-(3,4-difluorophenyl)acetaldehyde demonstrated an IC50 value of 2.10 µM (2.10E+3 nM) [1]. In contrast, a more advanced ALDH1A1/3 inhibitor (CHEMBL4210115) derived from this scaffold showed significantly improved potency against ALDH1A3 (IC50 = 120 nM – 1.00 µM depending on assay) [2], illustrating the scaffold's potential for optimization but highlighting its baseline, unoptimized activity level. No direct head-to-head comparison with phenylacetaldehyde or mono-fluorinated analogs was available for ALDH3A1 in this assay.
| Evidence Dimension | Inhibition of human ALDH3A1 (IC50) |
|---|---|
| Target Compound Data | 2.10E+3 nM (2.10 µM) |
| Comparator Or Baseline | More advanced ALDH1A3 inhibitor (CHEMBL4210115) against ALDH1A3: IC50 = 120 nM (0.12 µM) |
| Quantified Difference | Target compound is ~17.5-fold less potent than the optimized derivative against its primary target (ALDH1A3 vs. ALDH3A1 comparison, different isoforms). |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubated for 1 min followed by substrate addition; spectrophotometric analysis [1]. |
Why This Matters
This data confirms the compound possesses baseline ALDH inhibitory activity, making it a valid starting scaffold for medicinal chemistry optimization, but its modest potency against ALDH3A1 means it is not a suitable tool compound for advanced biological studies without further derivatization.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) Affinity Data for ALDH3A1. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50459588 (CHEMBL4210115) Affinity Data for ALDH1A3. Retrieved from bindingdb.org View Source
